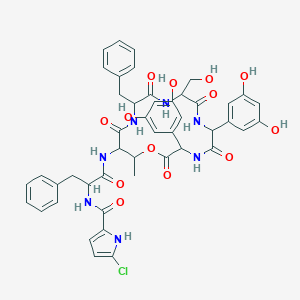
Cochinmicin IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cochinmicin IV is a natural product that belongs to the family of antibiotics known as macrolides. It was first isolated from the fermentation broth of Streptomyces coelicolor A3(2) in 1955 by scientists at the Lederle Laboratories. This compound has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Streptococcus pneumoniae.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biosynthesis
Cochinmicin IV, a derivative of cyclodepsipeptide cochinmicin I, has been the subject of research focusing on its synthesis and biosynthesis. Cochinmicin I, containing dihydroxyphenylglycine, exhibits endothelin receptor antagonist activity, making it an interesting subject for synthetic and biosynthetic studies due to the racemization-prone nature of dihydroxyphenylglycine. The total synthesis of cochinmicin I and its non-natural derivative, cochinmicin VI, was achieved, and the cochinmicin biosynthesis gene cluster was identified, revealing insights into the non-ribosomal peptide synthetase assembly of these compounds (Schnegotzki et al., 2022).
Quorum Sensing Inhibition
This compound's close relatives, such as cochinmicin II/III, have been found to inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria. These cyclodepsipeptides, originally recognized as receptor antagonists, were identified through screening actinomycetes culture extracts. Their potential as therapeutic agents against the quorum sensing of Gram-positive pathogens like Staphylococcus aureus highlights the significance of cyclodepsipeptides in medical research (Desouky et al., 2015).
Potential in Antidiabetic Research
Another interesting avenue of research related to this compound is the investigation into antidiabetic properties of related compounds. Studies on Symplocos cochinchinensis, which is chemically related to cochinmicin, have shown promising antidiabetic effects. These studies provide a framework for understanding how similar compounds like this compound could potentially be applied in treating conditions like diabetes (Sunil et al., 2011), (Antu et al., 2014).
Antibacterial and Antimicrobial Properties
Continued research into the antibacterial and antimicrobial properties of compounds similar to this compound is also notable. Isolation and identification of flavonoids from Maclura cochinchinensis have shown good antibacterial activities against Gram-positive bacteria, including strains resistant to common antibiotics. These findings could inform the development of new antibacterial agents, potentially including derivatives of this compound (Polbuppha et al., 2021).
Eigenschaften
CAS-Nummer |
146874-41-1 |
|---|---|
Molekularformel |
C46H46ClN7O13 |
Molekulargewicht |
940.3 g/mol |
IUPAC-Name |
N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C46H46ClN7O13/c1-23-37(52-42(62)34(15-25-10-6-3-7-11-25)49-40(60)32-12-13-36(47)48-32)44(64)50-33(14-24-8-4-2-5-9-24)41(61)51-35(22-55)43(63)53-38(26-16-28(56)20-29(57)17-26)45(65)54-39(46(66)67-23)27-18-30(58)21-31(59)19-27/h2-13,16-21,23,33-35,37-39,48,55-59H,14-15,22H2,1H3,(H,49,60)(H,50,64)(H,51,61)(H,52,62)(H,53,63)(H,54,65) |
InChI-Schlüssel |
IGUQVVLOCYHROT-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |
Synonyme |
cochinmicin IV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





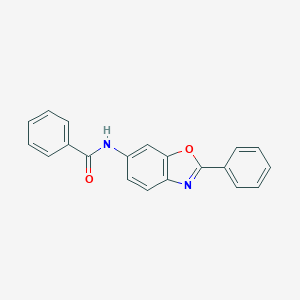
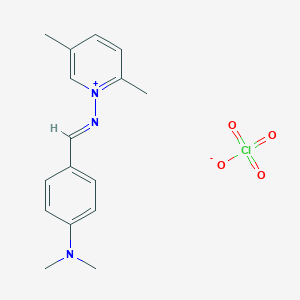

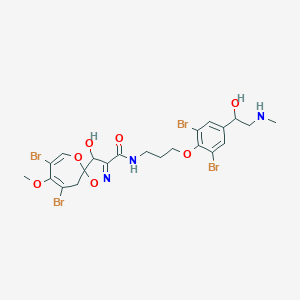


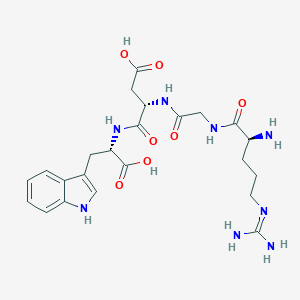

![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)